molecular formula C21H24N4OS B5527957 6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole

6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole

Cat. No. B5527957
M. Wt: 380.5 g/mol
InChI Key: VVRYYFOOKVFQCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions, highlighting the complexity and precision required in creating such molecules. For example, a scalable process for preparing a related compound, 2-(2-(cis-3-(piperidin-1-yl)cyclobutyl)benzothiazol-6-yl)pyridazin-3(2H)-one, has been developed, featuring a copper-catalyzed C–N cross-coupling reaction and a highly diastereoselective reductive amination. This showcases the sophisticated methods employed in the synthesis of closely related benzothiazole compounds (Kallemeyn et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives reveals significant insights into their chemical behavior. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, a compound with similarities to our molecule of interest, has been thoroughly analyzed. The benzothiazol and imidazol rings in this compound are planar, with a dihedral angle of 6.37(8)° between them, demonstrating the complex interactions within its molecular framework (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzothiazole compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone for the synthesis of benzo[d]imidazo[2,1-b]thiazole highlights the reactivity of these molecules under specific conditions, offering pathways to synthesize fused benzoimidazothiazole derivatives (Mishra et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including their crystalline structure and thermal behavior, are critical for understanding their stability and reactivity. Detailed analyses, such as X-ray structure determination and density functional theory (DFT) calculations, provide insights into the optimized molecular geometry and physical stability of these compounds (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are influenced by their structural configurations, which dictate their reactivity and interactions with other molecules. For example, the novel synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety illustrates the versatility and potential reactivity of these compounds under various chemical conditions (Elgemeie et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both piperidine and imidazole rings are found in a variety of biologically active compounds .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Piperidine and imidazole rings are both areas of active research due to their presence in many biologically active compounds .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-21(16-6-7-18-19(11-16)27-14-23-18)25-9-2-5-17(13-25)20-22-8-10-24(20)12-15-3-1-4-15/h6-8,10-11,14-15,17H,1-5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYYFOOKVFQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole

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